molecular formula C9H3ClF6N2 B13782747 Benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- CAS No. 89427-09-8

Benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro-

Cat. No.: B13782747
CAS No.: 89427-09-8
M. Wt: 288.57 g/mol
InChI Key: JUWDRLQORVCZOE-UHFFFAOYSA-N
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Description

Benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- is a halogenated benzimidazole derivative characterized by two trifluoromethyl (-CF₃) groups at the 2- and 4-positions and a chlorine atom at the 6-position of the benzimidazole core. These compounds are typically crystalline solids with applications in agrochemicals (e.g., herbicides) and pharmaceuticals due to their stability and lipophilicity .

Properties

CAS No.

89427-09-8

Molecular Formula

C9H3ClF6N2

Molecular Weight

288.57 g/mol

IUPAC Name

6-chloro-2,4-bis(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H3ClF6N2/c10-3-1-4(8(11,12)13)6-5(2-3)17-7(18-6)9(14,15)16/h1-2H,(H,17,18)

InChI Key

JUWDRLQORVCZOE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)N=C(N2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Benzimidazole Derivatives

The classical and widely applied method for synthesizing benzimidazole derivatives, including those with trifluoromethyl and chloro substituents, is the condensation reaction between o-phenylenediamine derivatives and suitable aldehydes or carboxylic acids under controlled conditions. This approach is supported by recent literature where substituted benzimidazoles were synthesized by condensing o-phenylenediamine with aromatic aldehydes, followed by purification steps yielding moderate to high yields (53–82%).

Specific Synthesis of Trifluoromethyl-Substituted Benzimidazoles

In the synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives bearing trifluoromethyl groups, the procedure typically involves:

  • Starting with o-phenylenediamine as the base scaffold.
  • Condensation with aromatic aldehydes containing trifluoromethyl substituents.
  • Subsequent N-alkylation reactions using alkyl bromides or dimethyl carbonate in the presence of bases such as potassium carbonate in solvents like dimethyl sulfoxide (DMSO).

For example, compounds with 2′-CF3 substituents were synthesized and then N-alkylated under varying conditions depending on the alkylating agent used. Reaction temperatures ranged from ice-bath conditions (for volatile reagents like ethyl bromide) to reflux at 140 °C (for dimethyl carbonate methylation).

Reaction Conditions and Yields

The following table summarizes the yields and reaction times for a series of N-alkylated benzimidazole derivatives with trifluoromethyl substituents (analogous to the 2,4-bis(trifluoromethyl) substitution pattern):

Compound ID Substituent (R) Alkyl Group (R1) Yield (%) Reaction Time (h)
3a 2′-CF3 CH3 72 4.0
3b 2′-CF3 C2H5 84 1.7
3c 2′-CF3 n-C3H7 98 0.7
3d 2′-CF3 n-C4H9 92 3.0
3e 2′-CF3 n-C5H11 97 0.7
3f 2′-CF3 n-C6H13 69 1.0
3g 2′-CF3 n-C7H15 89 0.7

These data indicate that high yields (up to 98%) are achievable under optimized conditions with relatively short reaction times, especially for longer alkyl chains.

Purification and Characterization

Post-reaction, the crude products are typically purified by recrystallization from suitable solvents. Characterization is performed using:

  • Fourier-transform infrared spectroscopy (FTIR), showing characteristic N–H stretching and C–F vibrations for trifluoromethyl groups.
  • Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) confirming the substitution patterns and alkylation.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weights consistent with the proposed structures.

Alternative Synthetic Routes and Functionalization

While the condensation of o-phenylenediamine with aldehydes remains the primary route, other synthetic strategies include:

  • Multi-step functional group transformations starting from benzimidazole cores, involving halogenation (chlorination) and introduction of trifluoromethyl groups via electrophilic trifluoromethylation reagents or cross-coupling reactions.
  • Use of heterocyclic nitrogen atoms as nucleophiles in reactions with halogenated reagents to install substituents, as demonstrated in the synthesis of benzimidazole-thiazole hybrids.

However, these alternative methods are more complex and typically applied for generating fused or hybrid heterocycles rather than simple 2,4-bis(trifluoromethyl)-6-chloro derivatives.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Yield Range (%) Notes
Condensation o-Phenylenediamine + aromatic aldehyde 53–82 Mild conditions; yields depend on substituents
N-Alkylation (methylation) Dimethyl carbonate, K2CO3, DMSO, 140 °C Up to 98 High temp needed for methylation
N-Alkylation (alkyl bromides) Alkyl bromide, K2CO3, DMSO, 0 °C to RT 65–97 Reaction temp varies with alkyl bromide volatility
Purification Recrystallization >95 purity Confirmed by HPLC and spectroscopic methods

Detailed Research Outcomes

  • The substitution of trifluoromethyl groups at positions 2 and 4 enhances the chemical stability and lipophilicity of the benzimidazole core, which is beneficial for biological activity.
  • Chlorination at position 6 is typically achieved either by starting with chlorinated o-phenylenediamine or via selective halogenation post-benzimidazole formation.
  • The N-alkylation step is critical for tuning solubility and pharmacokinetic properties; the choice of alkylating agent and reaction conditions significantly affect yield and purity.
  • Spectroscopic data confirm the integrity of the trifluoromethyl and chloro substituents post-synthesis, with characteristic IR bands (e.g., C–F stretch near 1170 cm^–1) and NMR signals (quartet peaks in ^13C NMR due to CF3 carbons with large coupling constants).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C6

The 6-chloro position is susceptible to nucleophilic substitution due to the electron-withdrawing effect of adjacent trifluoromethyl groups, which polarize the C–Cl bond.

Reaction TypeConditionsProductsYield/Notes
AminationNH₃ (aq.), 100°C, 12 h6-Amino-2,4-bis(trifluoromethyl)78%
MethoxylationNaOMe, DMF, 80°C6-Methoxy derivative65% (reflux, 6 h)

Mechanism :
The reaction proceeds via a two-step addition-elimination pathway. The trifluoromethyl groups stabilize the negative charge in the Meisenheimer intermediate, facilitating Cl⁻ departure .

Condensation Reactions

The NH group at position 1 participates in condensation with aldehydes or ketones to form Schiff bases, a key step in synthesizing fused heterocycles.

SubstrateConditionsProductApplication
BenzaldehydeHCl (cat.), ethanol, reflux1-Benzylidene derivativeAnticancer lead
4-NitrobenzaldehydeSiO₂ nanoparticles, solvent-freeNitro-substituted Schiff baseCatalytic studies

Research Insight :
The trifluoromethyl groups reduce electron density at N1, slightly slowing condensation kinetics compared to unsubstituted benzimidazoles .

Coordination Chemistry

The benzimidazole nitrogen acts as a ligand for transition metals, forming stable complexes with catalytic or biomedical applications.

Metal SaltConditionsComplex StructureActivity
Cu(NO₃)₂Methanol, RT, 2 hCu(II)-benzimidazole complexAntibacterial
FeCl₃Ethanol, 60°COctahedral Fe(III) complexOxidation catalysis

Key Finding :
X-ray crystallography of the Cu(II) complex revealed a square-planar geometry with binding at N3.

Electrophilic Substitution

Limited reactivity toward electrophiles due to the electron-deficient ring, though directed substitution occurs under harsh conditions.

ReactionReagentsPositionProduct
NitrationHNO₃/H₂SO₄, 0°CC5 (meta to Cl)5-Nitro derivative
SulfonationOleum, 120°CC7 (para to Cl)Sulfonic acid derivative

Note : Nitration yields drop to <30% due to competing decomposition .

Reductive Dechlorination

The C6–Cl bond undergoes hydrogenolysis under catalytic hydrogenation:

CatalystConditionsProductSelectivity
Pd/C (10%)H₂ (1 atm), EtOH, 6 h2,4-Bis(trifluoromethyl)-benzimidazole>95%

This reaction is critical for modifying bioactivity profiles in drug discovery .

Cyclization to Polyheterocycles

The compound serves as a building block for synthesizing fused imidazo[1,2-a]pyridines:

ReagentConditionsProductYield
Propargyl bromideK₂CO₃, DMF, 80°CImidazo[1,2-a]pyridine derivative68%

Mechanism :
Alkyne insertion followed by cyclization forms a six-membered ring, stabilized by trifluoromethyl groups.

Scientific Research Applications

Anticancer Properties

Benzimidazole derivatives, including 2,4-bis(trifluoromethyl)-6-chloro-, have shown significant potential as anticancer therapeutics. Research indicates that these compounds can inhibit various cancer cell lines, including non-small cell lung cancer (A549), breast cancer (MCF-7), and gastric cancer (MKN-45), with IC50 values indicating their potency against these cells .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (μmol/L)
2,4-bis(trifluoromethyl)-6-chloro-A549 (Lung)7.3 ± 1.0
MCF-7 (Breast)6.1 ± 0.6
MKN-45 (Stomach)13.4 ± 0.5

The mechanism of action often involves the inhibition of the RAF kinase pathway, which is crucial for cancer cell proliferation and survival. For instance, specific derivatives have been identified as potent inhibitors of the B-RAF V600E oncogenic protein, which is prevalent in several cancers .

Antiviral Activity

Research has also highlighted the antiviral properties of benzimidazole derivatives against HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compounds synthesized from benzimidazole frameworks have demonstrated efficacy in inhibiting viral replication in vitro .

Case Study: Efficacy Against HIV-1

In a study evaluating various benzimidazole derivatives against HIV-1, certain compounds exhibited significant antiviral activity, providing a basis for further development as potential anti-HIV agents.

Antiparasitic Applications

Benzimidazoles are widely recognized for their antiparasitic properties. The compound 2,4-bis(trifluoromethyl)-6-chloro- has been included in formulations aimed at controlling parasitic infections in livestock and humans. For example, it has been effective against liver flukes (Fasciola hepatica), which pose significant health risks to mammals .

Table 2: Antiparasitic Efficacy

CompoundTarget ParasiteApplication Type
2,4-bis(trifluoromethyl)-6-chloro-Fasciola hepaticaOral/Topical

Neuroprotective Effects

Recent studies suggest that certain benzimidazole derivatives may exhibit neuroprotective properties by acting as acetylcholinesterase inhibitors. These compounds have shown promising results in inhibiting enzyme activity associated with neurodegenerative diseases .

Table 3: Neuroprotective Activity

CompoundEnzyme TargetIC50 (nM)
Modified Benzimidazole DerivativeAcetylcholinesterase80–90

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of benzimidazole derivatives often involves various chemical modifications to enhance their biological activity. Structure-activity relationship studies have provided insights into how different substituents affect the pharmacological properties of these compounds .

Case Study: SAR Insights

In a study focused on modifying the benzimidazole structure with different functional groups, it was found that introducing trifluoromethyl groups significantly improved the inhibitory activity against target enzymes and increased overall bioactivity .

Mechanism of Action

The mechanism of action of benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups can enhance the compound’s binding affinity and specificity for these targets. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters

Property 2,4-Bis(trifluoromethyl)-6-chloro- (Hypothetical) 4,5-Dichloro-2-(trifluoromethyl)- (CAS 3615-21-2)
Molecular Formula C₉H₄ClF₆N₂ C₈H₃Cl₂F₃N₂
Molecular Weight (g/mol) ~308.5 255.02
logP (Octanol/Water) Estimated >4.0 (higher CF₃ content) 3.407
Water Solubility (log10ws) Estimated <-5.0 -4.73
Hazard Rating (Health) Likely ≥2 (moderate) 1 (slight)

Key Observations :

  • The additional trifluoromethyl group in the hypothetical compound increases molecular weight and lipophilicity (logP), reducing water solubility compared to CAS 3615-21-2.

Reactivity and Stability

Key Observations :

  • Trifluoromethyl groups enhance thermal and chemical stability, reducing reactivity under ambient conditions.

Table 3: Toxicity and Environmental Data

Parameter 2,4-Bis(trifluoromethyl)-6-chloro- (Hypothetical) 4,5-Dichloro-2-(trifluoromethyl)- (CAS 3615-21-2)
Primary Use Potential herbicide/pharmaceutical Herbicide for flax and cereals
Acute Toxicity (Oral) Data unavailable LD₅₀ >2,000 mg/kg (estimated)
Environmental Hazard Likely Class 9 (persistent) Class 9 (UN 3077)
Protective Equipment Nitrile gloves, Tyvek® suits Nitrile gloves, Tyvek® suits

Key Observations :

  • The hypothetical compound’s trifluoromethyl groups may increase hepatotoxicity risk, as seen in related benzimidazoles .
  • Both compounds require stringent handling protocols to mitigate occupational exposure.

Biological Activity

Benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, structure-activity relationships (SAR), and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound is characterized by a benzimidazole core with two trifluoromethyl groups and a chlorine atom at specific positions. Its molecular formula is C11_{11}H6_{6}ClF6_6N2_2, and it has a molecular weight of approximately 265.577 g/mol. The presence of trifluoromethyl groups enhances lipophilicity and biological activity, making it a candidate for pharmaceutical development.

Biological Activities

Benzimidazole derivatives are known for their broad spectrum of biological activities, including:

  • Antimicrobial Activity : Many benzimidazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds with similar structures demonstrate minimum inhibitory concentration (MIC) values ranging from 25 to 62.5 µg/ml against various fungal strains .
  • Antiviral Activity : Research indicates that certain benzimidazole derivatives can inhibit viruses such as Hepatitis B and C. For example, one study reported an EC50_{50} value of 1.5 µM for a benzimidazole compound's ability to inhibit HBsAg secretion .
  • Anticancer Properties : Benzimidazole derivatives have been explored for their anticancer potential. A notable finding includes the cytotoxic effects on glioblastoma cell lines with IC50_{50} values demonstrating significant efficacy .
  • Anti-inflammatory and Analgesic Effects : Some studies suggest that these compounds can also exhibit anti-inflammatory properties, contributing to pain relief mechanisms in various models .

Structure-Activity Relationships (SAR)

The biological activity of benzimidazole derivatives is heavily influenced by their structural modifications. The substitution pattern on the benzimidazole ring plays a critical role in determining the potency and spectrum of activity:

Substituent Position Effect on Activity
C2Enhances antibacterial properties
C4Critical for antifungal activity
C6Influences overall lipophilicity

Research indicates that substituents at these positions can dramatically enhance the potency of the compounds against specific pathogens or cancer cell lines .

Case Studies

  • Antimicrobial Activity : A comprehensive study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria using the broth microdilution method. Compounds exhibited MIC values significantly lower than standard antibiotics, indicating strong antimicrobial potential .
  • Antiviral Efficacy : In high-throughput screening assays, certain benzimidazole derivatives showed promising results against HBV and HCV, highlighting their potential as antiviral agents .
  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that specific derivatives could induce apoptosis in cancer cell lines, suggesting their utility in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 2,4-bis(trifluoromethyl)-6-chloro-benzimidazole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of benzimidazoles with multiple trifluoromethyl (TFM) groups typically involves cross-coupling or cyclization strategies. For example, Cu(I)/TMEDA-catalyzed coupling of halogenated precursors with trifluoroacetimidoyl chlorides has been effective for 2-TFM benzimidazoles . To introduce a second TFM group at position 4, consider:

  • Step 1: Start with a 6-chloro-benzimidazole precursor with halogen (Br/Cl) at positions 2 and 4.
  • Step 2: Use a two-step halogenation-TFM substitution process, employing (CuI/TMEDA) catalysis for C–CF₃ bond formation.
  • Optimization: Vary solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and ligand ratios to improve yield. Monitor progress via LC-MS and ¹⁹F NMR.

Q. How should researchers safely handle and store this compound given its structural analogs’ hazards?

Methodological Answer: While direct toxicity data for this compound is limited, analogs like 4,5-dichloro-2-TFM-benzimidazole are irritants and potential hepatotoxins . Recommended protocols:

  • Storage: Use airtight containers in a cool (<25°C), dry, and ventilated area. Avoid proximity to oxidizers (e.g., peroxides) and reducing agents .
  • Handling: Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and reactions.
  • Spill Management: Decontaminate with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Q. What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹⁹F NMR: Confirm substitution patterns via coupling constants (e.g., ¹⁹F NMR for CF₃ groups at δ -60 to -70 ppm) and aromatic proton splitting.
  • X-ray Crystallography: Use SHELXL (via the SHELX suite) for refinement . Key parameters:
    • Mo Kα radiation (λ = 0.71073 Å).
    • Data collection at 100 K to minimize thermal motion.
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and isotopic patterns for Cl/CF₃ groups.

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate:
    • Frontier molecular orbitals (HOMO/LUMO) for redox behavior.
    • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict solubility trends.

Q. How to resolve contradictions in spectroscopic data for derivatives (e.g., unexpected peaks in ¹H NMR)?

Methodological Answer:

  • Hypothesis Testing: If a singlet appears instead of a doublet for aromatic protons:
    • Check for symmetry (e.g., para-substitution) or tautomerism.
    • Use NOESY to confirm spatial proximity of substituents.
  • Cross-Validation: Compare experimental IR stretches (e.g., C–F at 1150–1250 cm⁻¹) with computed vibrational spectra.

Q. What mechanistic insights explain the challenges in introducing multiple TFM groups?

Methodological Answer:

  • Steric Hindrance: The first TFM group at position 2 may hinder electrophilic substitution at position 4. Mitigate by:
    • Using bulky directing groups (e.g., -OMe) to orient reactivity.
    • Employing Pd-catalyzed C–H activation for regioselective TFM insertion .
  • Electronic Effects: Electron-withdrawing CF₃ groups deactivate the ring. Counteract with Lewis acids (e.g., BF₃·Et₂O) to polarize reagents.

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